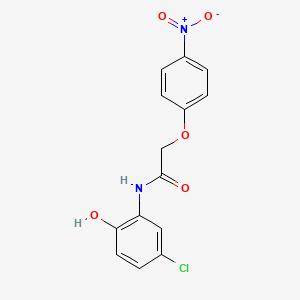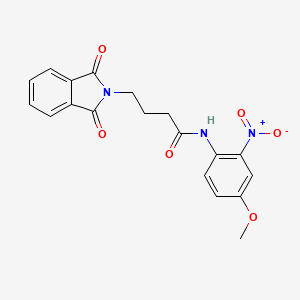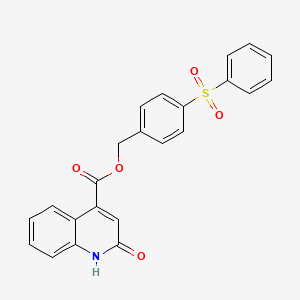
N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide
Overview
Description
N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide, commonly known as DPA-714, is a selective radioligand used for imaging the translocator protein (TSPO) in positron emission tomography (PET) studies. TSPO is a protein expressed in the outer mitochondrial membrane of cells and is involved in various biological processes, including cell proliferation, apoptosis, and inflammation. DPA-714 has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of various diseases.
Mechanism of Action
DPA-714 binds selectively to the N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in the outer mitochondrial membrane of cells. N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones. N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide is also involved in the regulation of apoptosis and inflammation. DPA-714 is used as a radiotracer in PET studies to visualize the distribution of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in various tissues.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects. In neurology, DPA-714 has been used to study the neuroinflammatory response in various neurological disorders. In oncology, DPA-714 has been used to detect the presence of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in cancer cells, which is often associated with increased cell proliferation and resistance to chemotherapy. In immunology, DPA-714 has been used to study the role of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in regulating the immune response and inflammation.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages as a radiotracer in PET studies. It has high selectivity for N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide and is highly sensitive, allowing for the detection of low levels of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in tissues. DPA-714 has also been shown to have low toxicity and is well-tolerated in animals and humans. However, DPA-714 has some limitations, including its short half-life, which limits its use in longitudinal studies, and its high cost, which can be a barrier to its widespread use.
Future Directions
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide ligands that have increased selectivity and sensitivity for N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide. Another area of interest is the use of DPA-714 in longitudinal studies to monitor changes in N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide levels over time. Additionally, there is a need for further research to understand the role of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in various biological processes and its potential as a therapeutic target for various diseases.
Scientific Research Applications
DPA-714 has been extensively studied for its potential applications in various fields, including neurology, oncology, and immunology. In neurology, DPA-714 has been used to visualize the neuroinflammatory response in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In oncology, DPA-714 has been used to detect the presence of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in cancer cells, which is often associated with increased cell proliferation and resistance to chemotherapy. In immunology, DPA-714 has been used to study the role of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in regulating the immune response and inflammation.
properties
IUPAC Name |
N-[2,4-di(piperidin-1-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-23-11-5-4-10-20(23)24(28)25-21-13-12-19(26-14-6-2-7-15-26)18-22(21)27-16-8-3-9-17-27/h4-5,10-13,18H,2-3,6-9,14-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPBJPDBXSBPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)
![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)

![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
![methyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4111691.png)

![3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4111702.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111720.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)


